molecular formula C15H19NO B3278419 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 6772-63-0

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3278419
CAS RN: 6772-63-0
M. Wt: 229.32 g/mol
InChI Key: LEHKXASYFPIMST-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one, also known as CHDOI, is a chemical compound that belongs to the class of isoquinolines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. In

Mechanism of Action

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one acts as a partial agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, this compound induces a conformational change that activates the G protein signaling pathway. This results in the activation of downstream signaling cascades, such as the phospholipase C and protein kinase C pathways. The activation of these pathways leads to the modulation of neurotransmitter release, gene expression, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance the activity of the prefrontal cortex, which is involved in executive functions, such as working memory and decision-making. This compound has also been shown to modulate the activity of the amygdala, which is involved in the regulation of emotional processing. Additionally, this compound has been shown to induce changes in the visual and auditory perception, such as alterations in color perception and sound localization.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without interference from other receptors. Additionally, this compound has been shown to have a long half-life, which allows for prolonged effects on the receptor. However, one limitation of using this compound is its potential to induce hallucinations and other adverse effects, which may confound the interpretation of results.

Future Directions

There are several future directions for the research on 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one. One direction is to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, future research could focus on the development of novel compounds that have improved selectivity and reduced adverse effects compared to this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent and selective agonist of the 5-HT2A receptor, which is involved in various physiological and pathological processes. This compound has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders. Despite its potential adverse effects, this compound remains a valuable tool for studying the neurobiological mechanisms underlying behavior and cognition.

Scientific Research Applications

2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent and selective agonist of the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes. This compound has been used to study the role of 5-HT2A receptor in the regulation of mood, cognition, and perception. It has also been used to investigate the potential therapeutic effects of 5-HT2A receptor agonists in the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

2-cyclohexyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHKXASYFPIMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound (200 mg) obtained in step (c) just above was dissolved in a mixed solution (10.7 ml) of ethanol: concentrated hydrochloric acid=15:1. 10% Pd-C (60 mg) was added to the solution, followed by hydrogenation for 3.5 hr. Pd-C was removed by filtration through Celite. The filtrate was concentrated under the reduced pressure. Water was then added the residue. The mixture was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation to give 2-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one (168 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The compound (200 mg) obtained in step (c) just above was dissolved in a mixed solution (10.7 ml) of ethanol concentrated hydrochloric acid=15:1. 10% Pd—C (60 mg) was added to the solution, followed by hydrogenation for 3.5 hr. Pd—C was removed by filtration through Celite. The filtrate was concentrated under the reduced pressure. Water was then added the residue. The mixture was extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation to give 2-cyclohexyl-3,4-dihydro-2H-isoquinolin-1-one (168 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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